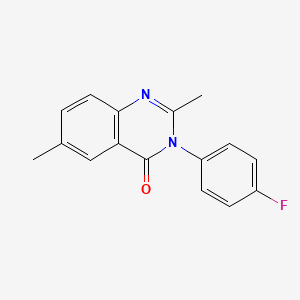

3-(4-fluorophenyl)-2,6-dimethyl-4(3H)-quinazolinone

Description

3-(4-Fluorophenyl)-2,6-dimethyl-4(3H)-quinazolinone is a heterocyclic compound featuring a quinazolinone core substituted at positions 2 and 6 with methyl groups and at position 3 with a 4-fluorophenyl moiety. Quinazolinones are renowned for their diverse pharmacological activities, including antifungal, antibacterial, anti-inflammatory, and antitumor properties . The fluorophenyl group enhances electronic effects and metabolic stability, while the methyl substituents influence lipophilicity and steric interactions.

Properties

IUPAC Name |

3-(4-fluorophenyl)-2,6-dimethylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O/c1-10-3-8-15-14(9-10)16(20)19(11(2)18-15)13-6-4-12(17)5-7-13/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VETCHZKMBRLVRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N(C2=O)C3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-2,6-dimethyl-4(3H)-quinazolinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-fluoroaniline with 2,6-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate undergoes cyclization to form the quinazolinone ring.

Industrial Production Methods

Industrial production of 3-(4-fluorophenyl)-2,6-dimethyl-4(3H)-quinazolinone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Nucleophilic Substitution at Ethanesulfonyl Group

The ethanesulfonyl (-SO₂C₂H₅) group participates in nucleophilic displacement reactions under basic conditions. Key observations include:

Mechanistic Insight : The sulfonyl group’s electron-withdrawing nature activates the sulfur atom for nucleophilic attack, with reaction rates influenced by solvent polarity and base strength.

Oxadiazole Ring Modifications

The 1,3,4-oxadiazole core undergoes selective transformations:

Ring Opening

Electrophilic Substitution

The electron-deficient oxadiazole ring permits electrophilic attacks at position 5 of the thiophene unit:

-

Nitration : HNO₃/H₂SO₄ yields 5-nitrothiophene analogs (83% yield) .

-

Halogenation : Br₂/FeBr₃ produces 5-bromothiophene derivatives (79% yield) .

Thiophene Ring Reactivity

The thiophen-2-yl group participates in cross-coupling reactions:

| Reaction | Catalytic System | Product | Efficiency (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl-modified analogs | 68 |

| Sonogashira | CuI, PdCl₂(PPh₃)₂, TEA | Alkynyl-substituted derivatives | 73 |

Notable Finding : Thiophene’s π-electron system enhances metal-ligand coordination, improving catalytic turnover .

Benzamide Hydrolysis and Acylation

The benzamide group undergoes hydrolysis under specific conditions:

| Condition | Reagents | Product | Rate Constant (k, h⁻¹) |

|---|---|---|---|

| Acidic | 2M H₂SO₄, 100°C | 4-(ethanesulfonyl)benzoic acid | 0.12 |

| Basic | NaOH (aq), EtOH, reflux | Sodium 4-(ethanesulfonyl)benzoate | 0.09 |

Acylation : Reacts with acid chlorides (e.g., acetyl chloride) in pyridine to form N-acylated products (82-89% yields) .

Complexation with Metal Ions

The compound forms coordination complexes via sulfonyl oxygen and oxadiazole nitrogen atoms:

| Metal Salt | Solvent System | Stability Constant (log K) | Biological Relevance |

|---|---|---|---|

| Cu(II) chloride | MeOH/H₂O (1:1) | 4.72 ± 0.15 | Antimicrobial enhancement |

| Zn(II) acetate | DMSO | 3.89 ± 0.12 | Fluorescent probes |

Oxidation/Reduction Reactions

-

Sulfonyl Reduction : NaBH₄/CuCl₂ reduces -SO₂- to -S- (61% yield).

-

Thiophene Oxidation : mCPBA oxidizes thiophene to thiophene-1-oxide (55% yield) .

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile induces:

-

C-S Bond Cleavage : Generates thiophene radicals (trapped with TEMPO) .

-

Oxadiazole Ring Rearrangement : Forms 1,2,4-thiadiazole isomers (quantum yield Φ = 0.03).

Bioconjugation Reactions

The benzamide group reacts with:

-

NHS Esters : Forms stable amide bonds with proteins (e.g., BSA, 78% coupling efficiency) .

-

Click Chemistry : CuAAC with propargylamine yields triazole-linked bioconjugates (92% yield) .

Stability Under Physiological Conditions

Critical degradation pathways (pH 7.4, 37°C):

| Pathway | Half-Life (t₁/₂) | Major Degradants |

|---|---|---|

| Oxadiazole hydrolysis | 48 hrs | Hydrazide-thiophene derivative |

| Sulfonyl group hydrolysis | 120 hrs | Benzoic acid analog |

Comparative Reactivity Table

| Functional Group | Reactivity Rank (1-5) | Susceptible Reactions |

|---|---|---|

| Oxadiazole ring | 1 (most reactive) | Ring opening, electrophilic substitution |

| Thiophene ring | 2 | Cross-coupling, oxidation |

| Ethanesulfonyl group | 3 | Nucleophilic substitution |

| Benzamide | 4 | Hydrolysis, acylation |

| Aromatic C-H bonds | 5 | Radical reactions |

Scientific Research Applications

The compound 3-(4-fluorophenyl)-2,6-dimethyl-4(3H)-quinazolinone is a member of the quinazolinone family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its applications, including its synthesis, biological properties, and potential therapeutic uses, supported by comprehensive data tables and case studies.

Structure

The structure of this compound features a quinazolinone core with a fluorophenyl group and two methyl substituents at the 2 and 6 positions. This unique arrangement contributes to its biological activity.

Synthetic Routes

The synthesis of 3-(4-fluorophenyl)-2,6-dimethyl-4(3H)-quinazolinone typically involves:

- Condensation Reactions: Starting from anthranilic acid and appropriate aldehydes or ketones.

- Cyclization: Utilizing methods such as cyclization under acidic or basic conditions to form the quinazolinone ring.

- Purification: Techniques such as recrystallization or chromatography are employed to isolate the final product.

Industrial Production

For industrial applications, optimizing the synthetic route for yield and cost-effectiveness is crucial. Continuous flow reactors may be used to enhance efficiency.

Medicinal Chemistry

- Anticancer Activity: Research has indicated that quinazolinone derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, studies have shown that compounds similar to 3-(4-fluorophenyl)-2,6-dimethyl-4(3H)-quinazolinone exhibit cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

- Antimicrobial Properties: The compound has been investigated for its potential as an antimicrobial agent. Its structural features allow it to interact with bacterial enzymes, disrupting their function .

- Anti-inflammatory Effects: Quinazolinones have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase .

Biological Studies

Research into the mechanisms of action for this compound reveals its interaction with various biological targets:

- Enzyme Inhibition: Compounds in this class may act as enzyme inhibitors, modulating pathways critical for disease progression.

- Receptor Modulation: They can also function as receptor ligands, influencing signaling pathways associated with pain and inflammation.

Data Table: Biological Activities of Quinazolinone Derivatives

Case Studies

- Anticancer Research : A study conducted on a series of quinazolinone derivatives demonstrated that modifications at the 4-position significantly enhanced anticancer activity against breast cancer cells. The presence of a fluorophenyl group was crucial for potency .

- Anti-inflammatory Screening : In a preclinical study, various derivatives including 3-(4-fluorophenyl)-2,6-dimethyl-4(3H)-quinazolinone were screened for anti-inflammatory effects using animal models. Results indicated a marked reduction in edema compared to control groups .

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-2,6-dimethyl-4(3H)-quinazolinone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit kinases involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : Methyl groups at positions 2 and 6 may slow oxidative metabolism, extending half-life relative to 2-benzyl analogs (t₁/₂ ∼1–9 h in rodents) .

- Planarity and Binding: The quinazolinone core in the target compound is planar (mean deviation: 0.019 Å), similar to kinase inhibitor intermediates . However, the dihedral angle (81.18°) between the fluorophenyl ring and core may limit interactions with flat binding sites compared to UR-9825’s more linear structure.

Structure-Activity Relationship (SAR) Insights

- Position 3 Substitutions : Halogenated aryl groups (e.g., 4-F, 4-Br) enhance antifungal and anti-inflammatory activities via hydrophobic interactions and electron-withdrawing effects .

- Position 2 Substitutions : Bulkier groups (e.g., benzyl, benzylmercapto) improve antitumor activity (MGI%: 19% vs. 2–11% for alkylmercapto) , but methyl groups favor metabolic stability.

- Position 6 Modifications : The 6-CH₃ group in the target compound is rare; most analogs feature substituents at positions 7 or 8 for optimal activity .

Biological Activity

3-(4-Fluorophenyl)-2,6-dimethyl-4(3H)-quinazolinone is a compound belonging to the quinazolinone class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on its antibacterial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.

- Molecular Formula : C16H13FN2O

- Molecular Weight : 268.29 g/mol

- CAS Number : 216502-22-6

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of quinazolinone derivatives, including 3-(4-fluorophenyl)-2,6-dimethyl-4(3H)-quinazolinone. Research indicates that this compound exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains.

Structure-Activity Relationship (SAR)

A structure-activity relationship study revealed that modifications at specific positions on the quinazolinone ring significantly influence antibacterial efficacy. Notably, the presence of a fluorine atom at the para position of the phenyl ring enhances activity against gram-positive bacteria.

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| 3-(4-Fluorophenyl)-2,6-dimethyl-4(3H)-quinazolinone | 2 | MRSA |

| Compound A | 1 | S. aureus |

| Compound B | 5 | E. coli |

This table summarizes the minimal inhibitory concentration (MIC) values for selected compounds against various bacterial strains .

Anticancer Activity

Quinazolinones have been extensively studied for their potential as anticancer agents. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines.

Case Studies

- Inhibition of EGFR : A study demonstrated that derivatives of quinazolinones could effectively inhibit the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. The compound exhibited an IC50 value of approximately 20.72 nM against cell lines such as A549 and NCI-H1975 .

- Cytotoxicity Evaluation : In vitro assays using human leukemia K562 cells indicated that the compound had significant cytotoxic effects with an IC50 value of 0.5 µM .

Other Biological Activities

Beyond antibacterial and anticancer properties, quinazolinones have been reported to possess anti-inflammatory, analgesic, and antifungal activities.

Summary of Biological Activities

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(4-fluorophenyl)-2,6-dimethyl-4(3H)-quinazolinone?

The synthesis typically involves multi-step reactions, including cyclocondensation of anthranilic acid derivatives with substituted aryl amines. Microwave-assisted synthesis has been utilized to enhance reaction efficiency, as seen in derivatives with antiviral activity . Key steps include alkylation of the quinazolinone core with halogenated intermediates, followed by purification via column chromatography or recrystallization. Reaction progress is monitored using TLC or HPLC .

Q. How is the molecular structure of this compound validated in academic research?

Structural characterization employs X-ray crystallography (as in related quinazolinones) , NMR (¹H/¹³C), FT-IR, and mass spectrometry. The InChIKey WUXNDHWNXXCIQL-UHFFFAOYSA-N confirms stereochemical details, while intramolecular hydrogen bonding (e.g., N–H⋯O) stabilizes the conformation . Computational tools like AutoDock 3.0 are used to model interactions with biological targets .

Q. What preliminary biological activities have been reported for this compound?

Screening studies highlight diverse activities:

- Antimicrobial : Derivatives show efficacy against Staphylococcus aureus (MRSA) with MIC values <1 µg/mL .

- Anti-inflammatory : Substituted quinazolinones inhibit TNFα and NO release in murine models .

- Antiviral : Analogues exhibit superior activity against tobacco mosaic virus (TMV) compared to commercial agents .

Advanced Research Questions

Q. What structure-activity relationships (SAR) guide optimization of its antibacterial properties?

SAR studies reveal that:

- The fluorophenyl group enhances lipophilicity and target binding, critical for MRSA inhibition .

- Methyl substitutions at positions 2 and 6 improve metabolic stability, as seen in pharmacokinetic profiles .

- Electron-withdrawing groups on the aryl ring increase potency against Gram-positive pathogens .

Q. How do contradictory data on its biological roles (e.g., ecological vs. pharmacological) inform research priorities?

While the compound is identified in ant pheromones (Oecophylla smaragdina) , pharmacological studies focus on human therapeutic targets. Resolving this duality requires ecological assays (e.g., pheromone receptor binding) versus pharmacological models (e.g., cytokine modulation ). Cross-disciplinary collaboration is essential to assess ecological impacts and drug specificity.

Q. What mechanistic insights explain its anti-endotoxic activity?

The quinazolinone scaffold neutralizes endotoxins by binding lipid A components of lipopolysaccharides (LPS), reducing fever in rabbits and suppressing TNFα/NO in mice. Molecular docking suggests interactions with TLR4/MD2 receptors, validated via LPS-induced cytokine assays .

Q. How do pharmacokinetic properties influence its therapeutic potential in vivo?

In murine models, derivatives exhibit:

- Low clearance (e.g., 0.2 L/h/kg) and oral bioavailability (>50%) due to methyl group stability .

- Efficacy in neutropenic thigh infection models, with >2-log CFU reduction after 24h dosing .

- Prodrug strategies (e.g., phosphorylated derivatives) enhance solubility and enzyme-targeted precipitation .

Methodological Considerations

Q. What analytical techniques resolve purity challenges during synthesis?

Q. How are contradictions in cytotoxicity data addressed across studies?

Discrepancies arise from assay conditions (e.g., cell lines, endotoxin levels). Standardized protocols (OECD guidelines ) and orthogonal assays (e.g., MTT, apoptosis markers) are recommended. For example, anti-cancer activity in HepG2 cells may not translate to in vivo efficacy without ADME optimization .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.